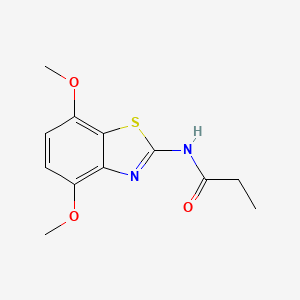
6-Chloro-2-cyclopropylpyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“6-Chloro-2-cyclopropylpyrimidine-4-carboxamide” is a chemical compound with the molecular formula C8H8ClN3O and a molecular weight of 197.62 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “6-Chloro-2-cyclopropylpyrimidine-4-carboxamide” consists of a pyrimidine ring which is substituted with a chlorine atom and a cyclopropyl group .Scientific Research Applications
Synthesis and Biological Evaluation
One study focuses on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. This research demonstrates the versatility of pyrimidine derivatives in medicinal chemistry, particularly in the development of compounds with potential anticancer and anti-inflammatory properties (Rahmouni et al., 2016).
Chemical Synthesis and Modification
Another study details the chloroacylation of a pyrazole carboxamide, leading to the creation of various derivatives through nucleophilic substitution reactions. This demonstrates the compound's utility in generating a diverse array of chemical structures for further pharmacological evaluation (El-Khawaga et al., 2009).
Development of Vasodilators
Pyrimidine and triazine 3-oxide sulfates have been explored for their hypotensive effects, acting through direct vasodilation. This research highlights the therapeutic potential of pyrimidine derivatives in cardiovascular diseases (Mccall et al., 1983).
Antiviral Activity
The discovery of 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines showcases the antiviral activity of pyrimidine derivatives against a range of viruses, including herpes simplex virus and HIV. This underscores the compound's relevance in the development of antiviral therapies (Holý et al., 2002).
Antitumor and Anti-inflammatory Activities
Research into novel pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities further exemplifies the therapeutic potential of pyrimidine-based compounds in treating inflammation and pain (Nofal et al., 2011).
properties
IUPAC Name |
6-chloro-2-cyclopropylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3O/c9-6-3-5(7(10)13)11-8(12-6)4-1-2-4/h3-4H,1-2H2,(H2,10,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGLOEYJGSUXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


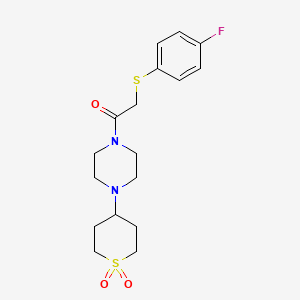

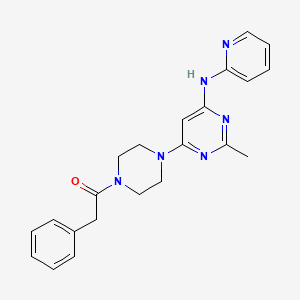

![(E)-methyl 2-(2-cyano-3-(2-fluorophenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2528066.png)
![N-(1-cyanocyclohexyl)-2-({4'-methoxy-5-nitro-[1,1'-biphenyl]-2-yl}oxy)-N-methylacetamide](/img/structure/B2528067.png)
![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2528068.png)
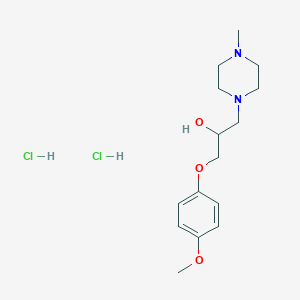
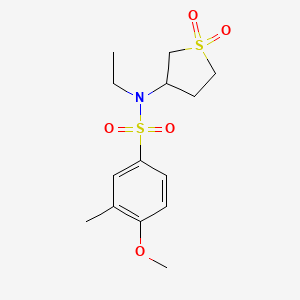
![3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B2528071.png)
![2-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2528073.png)

